8-Methylidenequinazolin-4-one
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Overview
Description
8-Methylidenequinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methylidene group at the 8th position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylidenequinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the quinazolinone core and subsequent functionalization to introduce the methylidene group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methylidenequinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Methylidenequinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound can also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the methylidene group but shares the quinazolinone core.
2-Methylquinazolin-4-one: Has a methyl group at the 2nd position instead of the 8th.
6-Chloroquinazolin-4-one: Contains a chlorine atom at the 6th position.
Uniqueness: 8-Methylidenequinazolin-4-one is unique due to the presence of the methylidene group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
8-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H2 |
InChI Key |
CKSCAXOZQBCQJI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC=C2C1=NC=NC2=O |
Origin of Product |
United States |
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